Methyl 3-(2-pyrimidinyloxy)-2-thiophenecarboxylate
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Overview
Description
Methyl 3-(2-pyrimidinyloxy)-2-thiophenecarboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a pyrimidine ring attached to a thiophene ring through an ester linkage.
Mechanism of Action
Target of Action
Related compounds such as 2-aminopyrimidine derivatives have shown activity against organisms causing diseases like sleeping sickness and malaria .
Mode of Action
It’s worth noting that related compounds have been found to exhibit antitrypanosomal and antiplasmodial activities . These compounds interact with their targets, leading to changes that inhibit the growth and proliferation of the disease-causing organisms.
Biochemical Pathways
Related compounds have been found to interfere with the life cycle of disease-causing organisms, disrupting their growth and proliferation .
Result of Action
Related compounds have been found to exhibit antitrypanosomal and antiplasmodial activities, indicating their potential to inhibit the growth and proliferation of disease-causing organisms .
Action Environment
The action, efficacy, and stability of Methyl 3-(2-pyrimidinyloxy)-2-thiophenecarboxylate can be influenced by various environmental factors. For instance, the pH, organic matter content, cation exchange capacity, and soil clay content can impact the leaching rates of related compounds . These factors can affect the compound’s mobility, degradation rate, and adsorption affinity, thereby influencing its overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-pyrimidinyloxy)-2-thiophenecarboxylate typically involves the reaction of 2-thiophenecarboxylic acid with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-pyrimidinyloxy)-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; low to moderate temperatures.
Substitution: Amines, thiols; solvents like DMF or acetonitrile; room temperature to elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 3-(2-pyrimidinyloxy)-2-thiophenecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Comparison with Similar Compounds
Methyl 3-(2-pyrimidinyloxy)-2-thiophenecarboxylate can be compared with other similar compounds, such as:
Pyrimidine derivatives: Compounds like 2-aminopyrimidine and 2-chloropyrimidine share structural similarities and may exhibit similar chemical reactivity.
Thiophene derivatives: Compounds like 2-thiophenecarboxylic acid and thiophene-2-carboxaldehyde have similar thiophene rings and may undergo similar chemical reactions.
Ester derivatives: Compounds like methyl 2-thiophenecarboxylate and ethyl 2-thiophenecarboxylate share the ester functional group and may exhibit similar reactivity in esterification and hydrolysis reactions.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are distinct from those of its individual components.
Properties
IUPAC Name |
methyl 3-pyrimidin-2-yloxythiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c1-14-9(13)8-7(3-6-16-8)15-10-11-4-2-5-12-10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDIKAYHCHNOQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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